molecular formula C16H23NO4 B2713706 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid CAS No. 1892049-22-7

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid

Cat. No.: B2713706
CAS No.: 1892049-22-7
M. Wt: 293.363
InChI Key: NSHKQAJYUDSBFT-UHFFFAOYSA-N
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Description

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is an organic compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protected amine group

Mechanism of Action

As for the pharmacokinetics, the compound’s ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on various factors such as its chemical structure, the route of administration, and the individual’s physiological conditions.

The compound’s action might also be influenced by various environmental factors such as temperature, pH, and the presence of other substances. For example, the stability of the Boc group might be affected by the pH of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid and tert-butyl carbamate.

    Nitration and Reduction: The nitro group on the phenyl ring is reduced to an amine using hydrogenation or other reducing agents like iron and hydrochloric acid.

    Protection of Amine Group: The amine group is then protected using tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine.

    Alkylation: The protected amine is alkylated with a suitable alkyl halide to introduce the 3-methylbutanoic acid moiety.

    Hydrolysis: The final step involves hydrolysis of any ester groups to yield the free carboxylic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the Boc-protected amine, potentially removing the Boc group under acidic conditions.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is used as an intermediate in the synthesis of more complex molecules. Its Boc-protected amine group makes it a valuable building block for peptide synthesis and other organic transformations.

Biology

In biological research, this compound can be used to study enzyme interactions and protein modifications. Its structure allows for the investigation of how modifications to the phenyl ring or the Boc-protected amine affect biological activity.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs. Its ability to undergo various chemical reactions makes it a versatile scaffold for creating molecules with potential therapeutic effects.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and other advanced materials.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-3-methylbutanoic acid: Lacks the Boc protection, making it more reactive but less stable.

    3-(4-Nitrophenyl)-3-methylbutanoic acid: Contains a nitro group instead of an amine, leading to different reactivity and applications.

    3-(4-Hydroxyphenyl)-3-methylbutanoic acid: Features a hydroxyl group, which can participate in hydrogen bonding and other interactions.

Uniqueness

3-(4-((tert-Butoxycarbonyl)amino)phenyl)-3-methylbutanoic acid is unique due to its Boc-protected amine group, which provides stability and allows for selective deprotection. This makes it a valuable intermediate in organic synthesis and pharmaceutical research, offering versatility in chemical modifications and applications.

Properties

IUPAC Name

3-methyl-3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-15(2,3)21-14(20)17-12-8-6-11(7-9-12)16(4,5)10-13(18)19/h6-9H,10H2,1-5H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHKQAJYUDSBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(C)(C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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